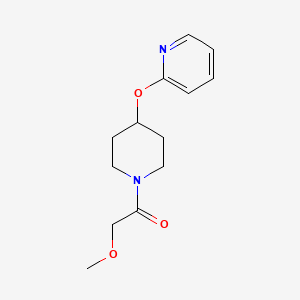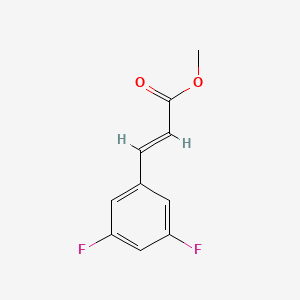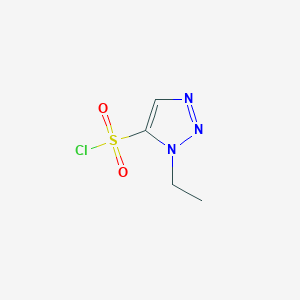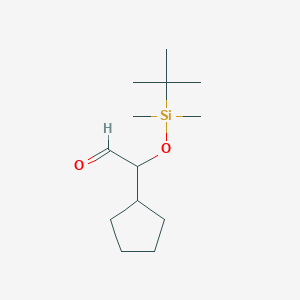![molecular formula C22H19F3N6O6 B2545872 2-氨基-N-[4-[[4-[[2-(2,5-二氧代吡咯-1-基)乙酰基]氨基]苯基]重氮基]苯基]乙酰胺; 2,2,2-三氟乙酸 CAS No. 2361658-50-4](/img/structure/B2545872.png)
2-氨基-N-[4-[[4-[[2-(2,5-二氧代吡咯-1-基)乙酰基]氨基]苯基]重氮基]苯基]乙酰胺; 2,2,2-三氟乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C22H19F3N6O6 and its molecular weight is 520.425. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 重要性: 该化合物对人白血病细胞系(如K562)和前列腺癌细胞系(如DU145)表现出有效的抗增殖活性。 这种双重抑制方法可能为新型抗癌药物的研发铺平道路 .
癌症治疗和双重抑制
蛋白质交联
药物设计和合成
化学合成和药物化学
属性
IUPAC Name |
2-amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4.C2HF3O2/c21-11-17(27)22-13-1-5-15(6-2-13)24-25-16-7-3-14(4-8-16)23-18(28)12-26-19(29)9-10-20(26)30;3-2(4,5)1(6)7/h1-10H,11-12,21H2,(H,22,27)(H,23,28);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEWNLOULYUAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)N=NC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Adamantan-1-yl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2545791.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)


![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)


![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)
![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)

![(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine](/img/structure/B2545807.png)


![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
